Cas no 64142-63-8 (1-acetyl-1,2,3,4-tetrahydroquinolin-4-one)

64142-63-8 structure
Nombre del producto:1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
Número CAS:64142-63-8
MF:C11H11NO2
Megavatios:189.210542917252
MDL:MFCD20318871
CID:528021
PubChem ID:278105
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Propiedades químicas y físicas
Nombre e identificación
-
- 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-
- 1-acetyl-2,3-dihydroquinolin-4-one
- 1-acetyl-1,2,3,4-tetrahydro-4-quinolone
- 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
- 1-acetyl-2,3-dihydro-1H-quinolin-4-one
- 1-Acetyl-2,3-dihydro-4(1H)-quinolinone
- 1-acetyl-2,3-dihydroquinolin-4(1h)-one
- AC1L5NCV
- AC1Q6JCZ
- AR-1C1310
- CTK2F8706
- N-Acetyl-1,2,3,4-tetrahydrochinolin-4-on
- N-acetyl-1,2-dihydroquinolin-4(3H)-one
- NSC127317
- SureCN68594
- Y13463
- 2,3-Dihydro-1-acetyl-quinolin-4-one
- SY143573
- DTXSID20298982
- 64142-63-8
- AKOS013634916
- BS-17342
- CS-0161698
- EN300-113015
- SCHEMBL68594
- MFCD20318871
- NSC-127317
- FSCBVPABAPSIMB-UHFFFAOYSA-N
-
- MDL: MFCD20318871
- Renchi: InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3
- Clave inchi: FSCBVPABAPSIMB-UHFFFAOYSA-N
- Sonrisas: CC(=O)N1CCC(=O)c2ccccc12
Atributos calculados
- Calidad precisa: 189.07903
- Masa isotópica única: 189.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 0
- Complejidad: 262
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.8
- Superficie del Polo topológico: 37.4Ų
Propiedades experimentales
- Denso: 1.22
- Punto de ebullición: 422.7°Cat760mmHg
- Punto de inflamación: 213.2°C
- índice de refracción: 1.576
- PSA: 37.38
- Logp: 1.69090
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD655692-5g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 5g |
¥16911.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD655692-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 1g |
¥5637.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI326-50mg |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one |
64142-63-8 | 97% | 50mg |
1014.0CNY | 2021-07-15 | |
Chemenu | CM240434-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1224747-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 95% | 1g |
$970 | 2024-06-03 | |
Enamine | EN300-113015-1.0g |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one |
64142-63-8 | 95% | 1g |
$380.0 | 2023-06-09 | |
Ambeed | A906380-250mg |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 250mg |
$300.0 | 2025-02-26 | |
Ambeed | A906380-1g |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 1g |
$688.0 | 2025-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD655692-250mg |
1-Acetyl-2,3-dihydroquinolin-4(1H)-one |
64142-63-8 | 97% | 250mg |
¥2252.0 | 2024-04-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CI326-1g |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one |
64142-63-8 | 97% | 1g |
7618.0CNY | 2021-07-15 |
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Literatura relevante
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
64142-63-8 (1-acetyl-1,2,3,4-tetrahydroquinolin-4-one) Productos relacionados
- 2137557-02-7(1-3-(1-methylcyclopropyl)propyl-1H-1,2,4-triazol-3-amine)
- 1698374-25-2(5-bromo-1-(cyclopropylmethoxy)methyl-1H-1,2,4-triazol-3-amine)
- 1337452-19-3(Piperidine, 3-[(3-bromo-2-thienyl)methyl]-)
- 151224-83-8(S-8510 free base)
- 2172017-02-4(N-(propan-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-sulfonamide)
- 850568-02-4(2-Aminomethyl-4-fluorophenylboronic acid, hydrochloride)
- 2169516-88-3(2-tert-butyl-5-formylpyrimidine-4-carboxylic acid)
- 1172231-18-3(1-(ethanesulfonyl)-4-{4-(thiophen-2-yl)-1,3-thiazol-2-ylmethyl}piperazine)
- 1095204-97-9((5-Phenylthiophen-2-yl)methyl(propan-2-yl)amine)
- 477547-23-2(4-bromo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:64142-63-8)1-acetyl-1,2,3,4-tetrahydroquinolin-4-one

Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):270.0/619.0/2027.0